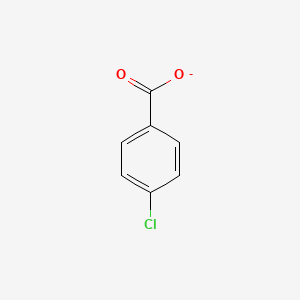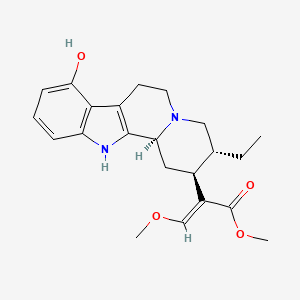![molecular formula C26H22N2O6 B1228877 4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)
4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester is an aromatic ketone.
Aplicaciones Científicas De Investigación
Photophysical Properties and Electronic Behaviors
- This compound and its derivatives have been studied for their unique photophysical properties. Research indicates they exhibit aggregation enhanced emission when forming nanoaggregates in aqueous-DMF solution. These properties are significant due to their potential applications in advanced photonic and electronic devices (Srivastava, Singh, & Mishra, 2016).
Molecular Probes for Nanoparticles
- Some derivatives of this compound have shown promise as sensitive molecular probes for ZnO nanoparticles. Their unique fluorescence features, like dual fluorescence and bathochromic shifts, are especially useful for detailed spectroscopic studies (Bekere, Gachet, Lokshin, Marine, & Khodorkovsky, 2013).
Organotin Carboxylates Synthesis
- It's been used in the synthesis of organotin carboxylates, which are significant in the field of organometallic chemistry. These compounds have various applications, including in materials science and catalysis (Xiao, Han, Mei, Zhu, Shao, Liang, Tian, & Xu, 2013).
Potential in Herbicidal Activities
- Derivatives of this compound have shown potential herbicidal activities. They exhibit symptoms like leaf cupping and necrosis against weeds, indicating their utility in agriculture and weed control (Huang, Luo, Mo, Ren, Wang, Ou, Lei, Liu, Huang, & Xu, 2009).
Gel Formation in Imide Derivatives
- The compound's derivatives have been explored for their ability to form gels in certain solvents, a property that could be useful in materials science for developing new types of gel materials (Singh & Baruah, 2008).
Propiedades
Nombre del producto |
4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester |
|---|---|
Fórmula molecular |
C26H22N2O6 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
[2-(2-acetylanilino)-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate |
InChI |
InChI=1S/C26H22N2O6/c1-16(29)18-9-2-3-12-21(18)27-22(30)15-34-23(31)13-6-14-28-25(32)19-10-4-7-17-8-5-11-20(24(17)19)26(28)33/h2-5,7-12H,6,13-15H2,1H3,(H,27,30) |
Clave InChI |
GFWQGEIRHRWBLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1NC(=O)COC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



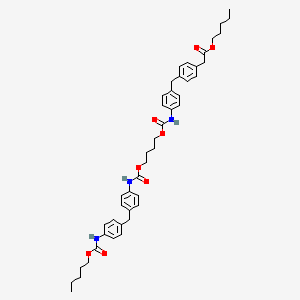

![N'-[(2-nitrophenyl)-oxomethyl]-2-pyridinecarbohydrazide](/img/structure/B1228797.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[[1-oxo-2-(1-oxo-2-isoquinolinyl)ethyl]amino]acetamide](/img/structure/B1228802.png)
![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1228804.png)
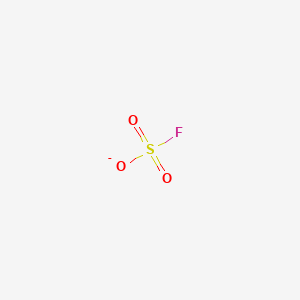
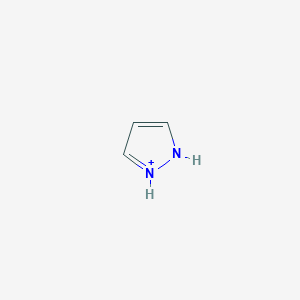
![Dimethyl 5-{3-[2-(4-methylbenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B1228810.png)
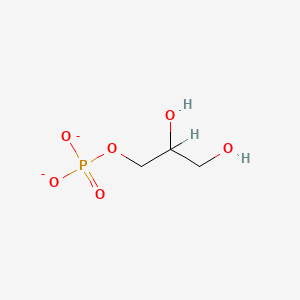
![1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one](/img/structure/B1228813.png)
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)

